3-(1H-pyrazol-1-yl)pentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

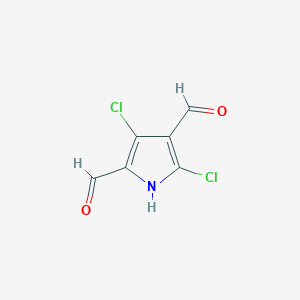

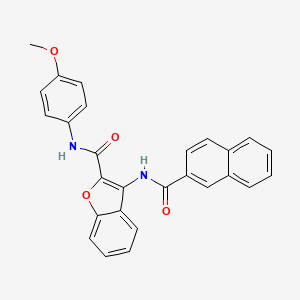

“3-(1H-pyrazol-1-yl)pentan-1-amine” is a chemical compound with the IUPAC name 3- (1H-pyrazol-1-yl)-1-pentanamine . It has a molecular weight of 153.23 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Applications De Recherche Scientifique

Antitumor, Antifungal, and Antibacterial Properties : Research by Titi et al. (2020) focused on the synthesis of pyrazole derivatives, including those related to 3-(1H-pyrazol-1-yl)pentan-1-amine. The study revealed that these compounds possess significant biological activity against breast cancer and microbes.

Synthesis of Pyrazoles : Sun et al. (2015) demonstrated a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles Sun et al. (2015). This approach is notable for its bond-forming efficiency and broad substrate scopes, making it a valuable method in organic synthesis.

Pyrazolo[3,4-b]pyridines Synthesis : A study by Charris-Molina et al. (2017) explored the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridines Charris-Molina et al. (2017).

Alkaline Phosphatase Inhibition Studies : Channar et al. (2018) synthesized new aryl pyrazole derivatives that showed inhibition of alkaline phosphatases and potential anticancer properties Channar et al. (2018).

Antioxidant Agents : A study by El‐Mekabaty et al. (2016) involved the synthesis of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine and its derivatives, which exhibited notable antioxidant activities El‐Mekabaty et al. (2016).

Domino Reactions in Aqueous Media : Prasanna et al. (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed, on-water four-component domino reaction Prasanna et al. (2013).

Safety and Hazards

The safety data sheet (SDS) for “3-(1H-pyrazol-1-yl)pentan-1-amine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Orientations Futures

The future directions for “3-(1H-pyrazol-1-yl)pentan-1-amine” and similar pyrazole-based ligands could involve further developments in catalytic processes relating to catecholase activity . Additionally, these ligands could be used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .

Mécanisme D'action

Target of Action

Pyrazole-based compounds have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions

Biochemical Pathways

Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets

Analyse Biochimique

Biochemical Properties

It is known that pyrazole-based ligands, which include 3-(1H-pyrazol-1-yl)pentan-1-amine, can coordinate with metal ions, making them useful in catalytic processes .

Molecular Mechanism

It is known that pyrazole-based ligands can interact with metal ions, which may influence their molecular mechanisms .

Propriétés

IUPAC Name |

3-pyrazol-1-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGFYQVFVXIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)